1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are characterized by their unique structure, which includes a dihydropyrimidine ring fused with a 3,4-dimethylphenyl group. This structural configuration contributes to diverse biological activities and potential therapeutic applications, making it a significant subject of study in medicinal chemistry and pharmacology .
This compound is classified under dihydropyrimidine derivatives, which are known for their various biological properties, including antimicrobial, antiviral, and anticancer activities. The synthesis of such compounds often involves the Biginelli reaction, a well-known method for producing dihydropyrimidinones through the condensation of aldehydes with urea or thiourea in the presence of a catalyst .
The primary method for synthesizing 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is the Biginelli reaction. This one-pot reaction typically involves:
The molecular structure of 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can be represented as follows:
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo several chemical transformations:
The specific reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction processes.
The mechanism of action for 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with various biological targets. This compound may inhibit specific enzymes or receptors within cellular pathways:
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several important applications:
The pyrimidine nucleus—a six-membered heterocyclic ring with two nitrogen atoms—has been a cornerstone of medicinal chemistry since its identification as a fundamental component of nucleic acids (thymine, cytosine, uracil). Early therapeutic applications emerged in the 1950s with 5-fluorouracil, a uracil analogue that remains a first-line chemotherapeutic agent by inhibiting thymidylate synthase and disrupting DNA synthesis [5]. This breakthrough catalyzed exploration into synthetic pyrimidine derivatives, leading to diverse pharmacological agents: the antiviral idoxuridine (herpes simplex keratitis treatment), the HIV reverse transcriptase inhibitor emivirine, and the hepatitis C therapeutic dasabuvir [2] [5].
The Biginelli reaction (1893) marked a pivotal advancement by enabling efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via acid-catalyzed condensation of aldehydes, β-keto esters, and urea/thiourea [5]. Despite its initial neglect, this multicomponent reaction gained prominence in the 1980s as a versatile platform for generating privileged structures. DHPMs exhibit enhanced structural flexibility and reduced planarity compared to aromatic pyrimidines, improving their drug-like properties and target selectivity. Monastrol exemplifies this evolution—a DHPM derivative identified as a selective kinesin-5 inhibitor, validating DHPMs as templates for modulating protein-protein interactions in cancer [5]. Contemporary adaptations, such as ultrasound-assisted and asymmetric catalytic Biginelli reactions, now yield complex DHPM scaffolds with high enantiopurity, expanding their applicability in drug discovery pipelines [5] [7].
Table 1: Milestones in Pyrimidine-Based Drug Development
| Time Period | Key Advancement | Representative Agents | Therapeutic Application |
|---|---|---|---|
| 1950s | Antimetabolite design | 5-Fluorouracil | Colorectal cancer |
| 1960s–1980s | Nucleoside analogues | Idoxuridine, Zidovudine | Antiviral therapy |
| 1990s–2000s | Biginelli reaction optimization | Monastrol, SQ 32926 | Mitotic inhibition, Hypertension |
| 2010s–Present | Structure-guided DHPM modifications | Dasabuvir, Dihydrouracil antimicrobial hybrids | Antiviral, Antibacterial |
DHPM derivatives combat antimicrobial resistance (AMR) through multitargeted mechanisms that reduce susceptibility to conventional resistance pathways. Hybrid molecules incorporating thiopyran or dihydrouracil moieties exhibit potent activity against ESKAPE pathogens. For example, 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione achieves MIC values of 8 µg/mL against Gram-negative Klebsiella pneumoniae and 0.25 µg/mL against Candida albicans—surpassing reference antibiotics like ciprofloxacin [6]. Similarly, N3-alkylated dihydrouracils disrupt Staphylococcus aureus and C. albicans membranes via lipophilic interactions, while neomycin-conjugated DHU hybrids inhibit E. coli and Klebsiella efflux pumps [2]. This multi-mechanistic action is critical for overcoming resistance mediated by enzymatic degradation or efflux overexpression [4] [6].
In oncology, DHPM scaffolds target cancer cell proliferation through DNA interference and kinase modulation. Purine-pyrimidine hybrids suppress breast cancer (C2/C6/C9 substituted derivatives), colon cancer (C2/C4/C7 derivatives), and metastatic disease (C8 substituted derivatives) by inhibiting DNA synthesis/repair and arresting the G1/S cell cycle phase . Molecular modifications enhance tumor selectivity; 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione exhibits a GI50 of 0.03 µM against cisplatin-resistant HeLa cells by inducing oxidative stress without harming non-cancerous HEK293 cells [6] [8]. Additionally, DHPM-based tyrosine kinase inhibitors disrupt HER2 and c-MET signaling in head and neck squamous cell carcinoma (HNSCC), circumventing cisplatin resistance mechanisms like enhanced DNA repair [4] [8].
Table 2: Biological Activities of Select Dihydropyrimidinone Derivatives
| Compound Class | Representative Structure | Target Pathogen/Cancer | Key Activity |
|---|---|---|---|
| Thiopyran-DHPM hybrids | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Klebsiella pneumoniae, Candida albicans | MIC = 8 µg/mL (bacteria), MIC = 0.25 µg/mL (fungi) |
| Dihydrouracil-neomycin conjugates | See [2] | E. coli ATCC 25922, Klebsiella pneumoniae | Superior to tetracycline/ciprofloxacin |
| Aryl-substituted DHPMs | 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione | Broad-spectrum anticancer | DNA synthesis inhibition |
| Oxidative stress inducers | 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Cisplatin-resistant HeLa | GI50 = 0.03 µM |
The N1-aryl substituent in dihydropyrimidinones critically determines pharmacological efficacy by influencing steric accessibility, electronic distribution, and target binding affinity. Introduction of alkyl/aryl groups at this position enhances metabolic stability and modulates lipophilicity, optimizing cell membrane penetration. For example, 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione (EVT-13256308) exhibits superior anticancer activity compared to its unsubstituted analogue due to steric shielding of the pyrimidine ring, reducing enzymatic deactivation in vivo [9] [10]. The ortho-methyl groups restrict rotational freedom, pre-organizing the molecule for receptor binding.
Electronic perturbations further fine-tune bioactivity. Electron-donating groups (e.g., p-hydroxy, m-methoxy) increase electron density at N3, enhancing hydrogen-bond donation to biological targets like DNA polymerase or tyrosine kinases. Conversely, electron-withdrawing substituents (e.g., p-nitro, m-trifluoromethyl) improve activity against oxidoreductases in MDR pathogens [4] [7]. Regioselective modifications also enable target-specific design:
Synthetic advantages underpin this focus: N1-aryl modifications leverage regioselective alkylation of dihydropyrimidinone precursors or Biginelli reactions with pre-functionalized aldehydes. The latter approach facilitates rapid diversification; condensations with 3,4-dimethylbenzaldehyde yield target compounds in >75% yield under acidic catalysis (pH 5) [7].
Table 3: Structural and Biological Impact of N1-Aryl Modifications in Dihydropyrimidinones
| Substituent Pattern | Electronic Effects | Steric Effects | Biological Consequence |
|---|---|---|---|
| Unsubstituted phenyl | Neutral | Minimal bulk | Moderate activity, rapid metabolism |
| 2,6-Dimethylphenyl | Mildly electron-donating | High steric hindrance | Enhanced kinase inhibition, metabolic stability |
| 3,4-Dimethylphenyl | Electron-donating | Moderate bulk | DNA intercalation, anticancer activity |
| 4-Trifluoromethylphenyl | Strong electron-withdrawing | Moderate bulk | Antibacterial activity vs. MDR strains |
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: